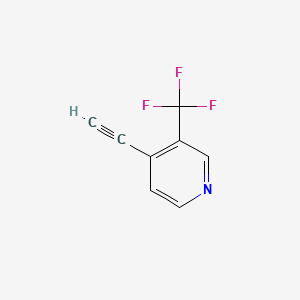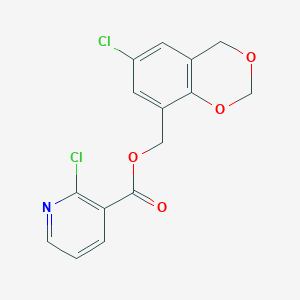![molecular formula C19H13ClN2O4 B13581466 1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid](/img/structure/B13581466.png)
1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid is a complex organic compound that features both an indole and an oxazole ring These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
Métodos De Preparación
The synthesis of 1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid involves multiple steps, typically starting with the preparation of the indole and oxazole intermediates. The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors like α-haloketones and amides . The final step involves coupling the indole and oxazole intermediates under specific conditions to form the target compound.
Análisis De Reacciones Químicas
1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules with potential bioactivity.
Biology: The compound’s structure suggests it could interact with biological targets, making it useful in studying biochemical pathways.
Industry: The compound could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole and oxazole rings are known to bind to various biological targets, potentially modulating their activity. This compound may affect pathways involved in cell signaling, metabolism, or gene expression .
Comparación Con Compuestos Similares
Similar compounds include other indole and oxazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole ring.
Oxazole derivatives: Compounds like 2,5-dimethyl-1,3-oxazole, which share the oxazole ring but differ in other structural aspects.
1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid stands out due to its unique combination of indole and oxazole rings, which may confer distinct biological activities and chemical properties .
Propiedades
Fórmula molecular |
C19H13ClN2O4 |
|---|---|
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
1-[5-(2-chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid |
InChI |
InChI=1S/C19H13ClN2O4/c20-14-7-3-1-6-12(14)17-9-15(21-26-17)18(23)22-10-13(19(24)25)11-5-2-4-8-16(11)22/h1-9,13H,10H2,(H,24,25) |
Clave InChI |
UDXMTFMHFXNAHO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C2N1C(=O)C3=NOC(=C3)C4=CC=CC=C4Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


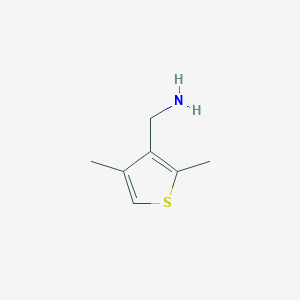
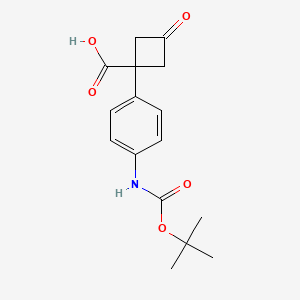

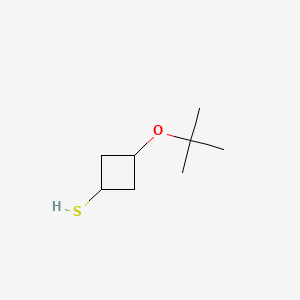
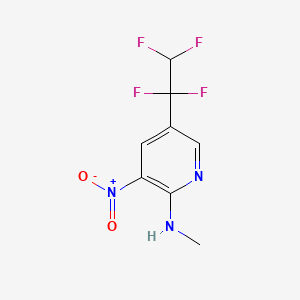
![{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride](/img/structure/B13581427.png)
![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazol-2(5H)-one](/img/structure/B13581438.png)
![N-[5-chloro-2-(phenylsulfanyl)phenyl]-2-phenylacetamide](/img/structure/B13581441.png)



![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)
